molecular formula C15H18N2O5S B2950963 3-(1-(Benzylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034386-30-4

3-(1-(Benzylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No. B2950963
CAS RN: 2034386-30-4
M. Wt: 338.38
InChI Key: SGKIGQKEAZXWSZ-UHFFFAOYSA-N
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Description

“3-(1-(Benzylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione” is a chemical compound that has attracted considerable scientific interest due to its potential applications in various fields of research and industry. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are traditionally prepared by condensation of 2-aminoalcohols with aldehydes and ketones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H19N3O4S, and it has a molecular weight of 337.39.


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Mechanism of Action

The mechanism of action of 3-(1-(Benzylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in cells and tissues. This compound has been shown to modulate the activity of certain enzymes, ion channels, and receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(1-(Benzylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione in lab experiments is its high potency and specificity. This compound can be used at low concentrations to achieve significant effects on biological systems. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 3-(1-(Benzylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione. These include:
1. Investigating the specific molecular targets of this compound in different biological systems.
2. Developing more efficient synthesis methods to obtain higher yields of this compound.
3. Studying the potential applications of this compound in drug development and therapy.
4. Exploring the effects of this compound on different cellular and physiological processes.
5. Developing new derivatives of this compound with improved properties and activity.
In conclusion, this compound is a synthetic compound with potential applications in scientific research. This compound can be used to study the mechanisms of action of different biological processes and has potential applications in drug development and therapy. However, further research is needed to fully understand the molecular targets and effects of this compound on different biological systems.

Synthesis Methods

The synthesis of 3-(1-(Benzylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione involves the reaction of piperidine with benzylsulfonyl chloride and oxazolidine-2,4-dione in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product.

Scientific Research Applications

3-(1-(Benzylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione has potential applications in scientific research as a tool to study the mechanisms of action of various biological processes. This compound can be used to investigate the effects of different molecules on cellular and molecular pathways.

properties

IUPAC Name

3-(1-benzylsulfonylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c18-14-10-22-15(19)17(14)13-6-8-16(9-7-13)23(20,21)11-12-4-2-1-3-5-12/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKIGQKEAZXWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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